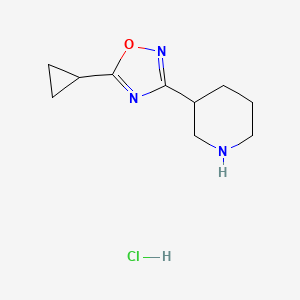
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
説明
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3O and its molecular weight is 229.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Oxadiazoles, the core structure of this compound, have been known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, and cathepsin k inhibitor .
Mode of Action
Oxadiazoles are known to interact with their targets through various mechanisms depending on the specific biological activity .
Biochemical Pathways
Oxadiazoles have been reported to impact a variety of biochemical pathways related to their diverse biological activities .
Result of Action
Oxadiazoles have been reported to exhibit a range of effects at the molecular and cellular level, corresponding to their diverse biological activities .
生物活性
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a chemical compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring attached to a 1,2,4-oxadiazole moiety. The structural uniqueness of this compound contributes to its biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H15ClN3O |
| Molecular Weight | 215.7 g/mol |
| CAS Number | 1609396-00-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Compounds in the oxadiazole class are known to exhibit various mechanisms including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or disease processes.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Research indicates that derivatives of oxadiazoles often show potent activity against cancer cell lines and other diseases due to their ability to induce apoptosis and inhibit cell proliferation .
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and U937 (leukemia) .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.6 | Induction of apoptosis |
| U937 | 3.8 | Cell cycle arrest |
Antimicrobial Activity
The oxadiazole scaffold has also been explored for its antimicrobial properties. Compounds with similar structures have shown effectiveness against bacterial and viral infections .
Case Study 1: Cytotoxicity Against Leukemia Cells
A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human leukemia cell lines. The results indicated that compounds similar to this compound had IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a promising alternative for leukemia treatment .
Case Study 2: Apoptosis Induction in Breast Cancer Cells
In another study focusing on breast cancer cell lines (MCF-7), it was found that treatment with oxadiazole derivatives led to increased levels of pro-apoptotic proteins and activation of caspases. This indicates a clear mechanism by which these compounds can induce cell death in cancer cells .
特性
IUPAC Name |
5-cyclopropyl-3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-2-8(6-11-5-1)9-12-10(14-13-9)7-3-4-7;/h7-8,11H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXQKRMSRZJIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NOC(=N2)C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















